molecular formula C19-H23-N-O.Cl-H B560514 AE-37 hydrochloride CAS No. 195615-84-0

AE-37 hydrochloride

Cat. No. B560514
CAS RN: 195615-84-0
M. Wt: 317.8576
InChI Key: FEQOLYDPQKHFTD-UHFFFAOYSA-N
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Description

AE-37 hydrochloride, also known as Anavex 2-73 or Blarcamesine, is an aminotetrahydrofuran derivative . It is a mixed muscarinic and sigma-1/σ1 Receptor agonist with an IC50 of 0.86 μM .


Synthesis Analysis

AE-37 hydrochloride is a peptide vaccine developed based on the li-Key hybrid Technology Platform . It contains human leukocyte antigen (HLA)-A2-restricted immunogenic peptides derived from the HER2/neu protein designed for use in combination with anti-GP2 antibody .


Molecular Structure Analysis

The molecular weight of AE-37 hydrochloride is 317.85 . Its chemical formula is C19H24ClNO . It is a mixed muscarinic and sigma-1/σ1 Receptor agonist with an IC50 of 0.86 μM .


Chemical Reactions Analysis

The main chemical property of AE-37 hydrochloride is its ability to act as an agonist for the sigma-1 receptor .


Physical And Chemical Properties Analysis

AE-37 hydrochloride is a Sigma-1 Receptor agonist with an IC50 of 860 nM . The pre-administration of AE-37 hydrochloride leads to a dose-dependent attenuation of the scopolamine induced alternation deficit, significant at 1 and 3 mg/kg .

Scientific Research Applications

ANAVEX 2-73: A Comprehensive Analysis of Scientific Research Applications

Alzheimer’s Disease: ANAVEX 2-73, also known as blarcamesine, has shown promise in clinical trials for Alzheimer’s disease. It has completed a Phase 2a and a Phase 2b/3 clinical trial, demonstrating visible improvement in patients’ cognition compared to placebo .

Parkinson’s Disease Dementia: The compound has also undergone a Phase 2 proof-of-concept study for Parkinson’s disease dementia. This research is part of the ongoing efforts to find effective treatments for neurodegenerative diseases .

Rett Syndrome: In addition to Alzheimer’s and Parkinson’s, ANAVEX 2-73 has been studied in both Phase 2 and Phase 3 trials in adult patients with Rett syndrome, a rare genetic neurological disorder .

Fragile X Syndrome: Foundational data for ANAVEX 2-73 in Fragile X Syndrome, a genetic condition causing intellectual disability, has been published. The compound was evaluated in Fmr1 knockout mice, leading to the reversal of hyperactivity and restoration of associative learning .

Schizophrenia: ANAVEX 2-73 is also being explored as a potential treatment for schizophrenia. A U.S. Phase 2 clinical trial of ANAVEX 3-71, a related compound, is currently underway, indicating the broader therapeutic potential of this class of drugs .

Safety and Hazards

The safety and hazards of AE-37 hydrochloride are not fully known at this time . It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

AE-37 hydrochloride is currently under clinical development by NuGenerex Immuno-Oncology and is in Phase II for Triple-Negative Breast Cancer (TNBC) . It is also being investigated for use in the treatment of other conditions such as Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .

Mechanism of Action

Target of Action

The sigma-1 receptor is an intracellular chaperone protein expressed in most tissues and located at focal contacts between mitochondria and the endoplasmic reticulum . It forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .

Mode of Action

ANAVEX 2-73 acts as an agonist of the sigma-1 receptor . By binding to this receptor, it promotes its neuroprotective effects . It has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine . It also suppresses the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation .

Biochemical Pathways

ANAVEX 2-73 impacts multiple biochemical pathways. It has been found to correct metabolic alterations in patients with Rett syndrome through enhanced mitochondrial energy production and increased expression of genes involved in oxidative phosphorylation, fatty acid metabolism, developmental signaling pathways, transcription/translation, membrane trafficking, and branched-chain amino acid catabolism . It also influences pathways involved in neurodegenerative diseases, especially Alzheimer’s disease and Parkinson’s disease .

Pharmacokinetics

ANAVEX 2-73 has been determined to be suitable for daily oral dosing based on its pharmacokinetic profile . It undergoes biotransformation to its main metabolite, which also actively targets sigma-1 and muscarinic receptors like its parent drug . The maximum tolerated dose of the drug was determined to be 55 mg .

Result of Action

The activation of SIGMAR1 by ANAVEX 2-73 is pivotal to restoring neural cell homeostasis and promoting neuroplasticity . It has been shown to promote autophagy and suppress the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation . This results in the restoration of complete housekeeping function within the body .

properties

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQOLYDPQKHFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AE-37 hydrochloride

CAS RN

195615-84-0
Record name Blarcamesine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BLARCAMESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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